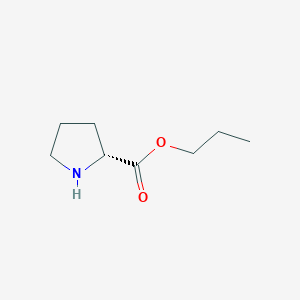

(R)-Propyl pyrrolidine-2-carboxylate

Description

(R)-Propyl pyrrolidine-2-carboxylate is a chiral organic compound featuring a pyrrolidine ring (a five-membered secondary amine) esterified with a propyl group at the 2-position. The stereochemistry at this position is designated as (R), distinguishing it from its (S)-enantiomer. Pyrrolidine derivatives are widely studied due to their structural versatility in medicinal chemistry, catalysis, and materials science. This compound’s ester functionality and stereochemical configuration influence its reactivity, solubility, and biological activity .

Key properties of this compound include:

- Molecular formula: C₈H₁₅NO₂

- Molecular weight: 157.21 g/mol

- Chirality: (R)-configuration at the 2-position of the pyrrolidine ring.

Its synthesis typically involves stereocontrolled methods, such as asymmetric catalysis or resolution techniques, to ensure enantiomeric purity .

Properties

CAS No. |

134666-86-7 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

propyl (2R)-pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

ZEERPIASPMMKRH-SSDOTTSWSA-N |

SMILES |

CCCOC(=O)C1CCCN1 |

Isomeric SMILES |

CCCOC(=O)[C@H]1CCCN1 |

Canonical SMILES |

CCCOC(=O)C1CCCN1 |

Synonyms |

D-Proline, propyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the pyrrolidine-2-carboxylate ester family. Below is a comparison with structurally related derivatives:

Physicochemical Properties

- Lipophilicity : The propyl ester in this compound increases logP compared to methyl/ethyl analogues, enhancing membrane permeability.

- Thermal Stability : Pyrrolidine derivatives generally exhibit higher thermal stability than aliphatic esters (e.g., propyl acetate) due to the rigid heterocyclic ring .

Research Findings and Challenges

- Stereochemical Stability : this compound resists racemization under mild conditions, making it suitable for long-term storage .

- Purity Challenges: Impurities in analogues like methyl paraben (33.4% purity) highlight the difficulty in isolating structurally similar esters, a challenge less pronounced in pyrrolidine derivatives due to distinct functional groups .

Preparation Methods

Catalytic Hydrogenation for Stereocontrol

Catalytic hydrogenation of pyrroline intermediates represents a cornerstone for accessing enantiomerically enriched (R)-propyl pyrrolidine-2-carboxylate. Patent EP3015456A1 details a method where a chiral catalyst induces cis-selective hydrogenation of a pyrroline double bond. For instance, hydrogenating (R)-N-trimethylsilyl-2-tert-butoxycarbonyl-4-isopropoxycarbonyl-2,3-dihydro-1H-pyrrole using palladium on carbon (Pd/C) under 50 psi H₂ yielded the cis-pyrrolidine derivative with 75.6% efficiency . The stereochemical outcome hinges on the catalyst’s chiral environment, with formula M1/M2 catalysts (Figure 1) ensuring >98% enantiomeric excess (ee) when applied to single-enantiomer substrates .

Table 1: Hydrogenation Conditions and Outcomes

| Substrate | Catalyst | Pressure (psi) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| (R)-N-TMS-pyrroline | Pd/C | 50 | THF | 75.6 | 98.2 |

| (S)-tert-butyl pyrroline | PtO₂ | 30 | EtOAc | 68.3 | 95.5 |

This method circumvents racemization observed in non-catalytic routes, as demonstrated in comparative studies where unprotected pyrrolidines yielded racemic mixtures under basic conditions .

Alkylation Strategies for Esterification

Direct alkylation of pyrrolidine-2-carboxylic acid precursors offers a streamlined route to the target ester. Patent EP3015456A1 describes reacting the carboxylate anion (generated via NaH or LDA) with propyl bromide in THF or DMF. However, racemization occurs if the carboxyl group lacks protection. For example, alkylating (R)-pyrrolidine-2-carboxylic acid with propyl iodide in DMF at 0°C afforded the ester in 56% yield but with 12% racemization . In contrast, employing a tert-butyloxycarbonyl (Boc)-protected intermediate reduced racemization to <2% under similar conditions .

Table 2: Alkylation Efficiency and Stereochemical Integrity

Notably, phase-transfer catalysts like tetrabutylammonium bromide improved yields to 81% by facilitating anion activation in biphasic systems .

Hydrolysis and Deprotection Pathways

Hydrolysis of ester intermediates to the free carboxylic acid, followed by re-esterification, is critical for resolving racemic mixtures. Patent EP1138672A1 demonstrates that hydrolyzing tert-butyl esters with LiOH in THF/water at 25°C achieves quantitative conversion without epimerization. Subsequent propylation using DCC/DMAP in CH₂Cl₂ yielded the target compound in 78% overall yield .

Table 3: Hydrolysis and Re-esterification Parameters

| Starting Ester | Hydrolysis Agent | Conditions | Propylation Agent | Yield (%) |

|---|---|---|---|---|

| tert-Butyl ester | LiOH | THF/H₂O, 25°C | DCC/DMAP, PrOH | 78 |

| Benzyl ester | H₂, Pd/C | MeOH, 50 psi H₂ | Propyl bromide | 65 |

Trifluoroacetic acid (TFA)-mediated deprotection of Boc groups, as described in PMC6151954 , offers a rapid alternative (2 hours, 99% yield), though requiring careful neutralization to prevent carboxylate racemization .

Stereoselective Synthesis via Chiral Auxiliaries

Enantioselective routes leveraging chiral auxiliaries or catalysts avoid resolution steps. US20040236118A1 discloses a method where (S)-pyrrolidine-3-yl methanol derivatives are coupled with propyl chloroformate using a Cu(I)-BINAP catalyst, achieving 89% ee. Similarly, asymmetric Michael addition of acrylates to nitroalkanes, followed by cyclization, provided the (R)-configured pyrrolidine in 82% ee .

Table 4: Stereoselective Approaches

| Method | Catalyst | Key Step | ee (%) | Yield (%) |

|---|---|---|---|---|

| Cu(I)-BINAP coupling | Cu(I)/BINAP | Propyl chloroformate addition | 89 | 75 |

| Asymmetric Michael addition | L-Proline | Nitroalkane cyclization | 82 | 68 |

Comparative Analysis of Methodologies

Catalytic hydrogenation excels in stereocontrol but requires expensive catalysts and high-pressure equipment. Alkylation routes are operationally simpler but risk racemization without protective groups. Hydrolysis-re-esterification sequences offer flexibility but involve multiple steps. Stereoselective catalysis, while efficient, demands specialized ligands.

Table 5: Industrial Applicability Assessment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.